molecular formula C10H7F3N2 B6158428 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 497946-98-2

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B6158428
CAS No.: 497946-98-2
M. Wt: 212.2
InChI Key:
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Description

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazole ring.

The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on their specific modifications and targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. The trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylhydrazine
  • 4-(trifluoromethyl)phenyl isothiocyanate
  • 4-(trifluoromethyl)phenylboronic acid

Comparison

Compared to these similar compounds, 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the presence of the pyrazole ring, which can significantly alter its chemical reactivity and biological activity. The pyrazole ring provides additional sites for functionalization, allowing for the creation of a diverse range of derivatives with tailored properties.

Properties

CAS No.

497946-98-2

Molecular Formula

C10H7F3N2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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